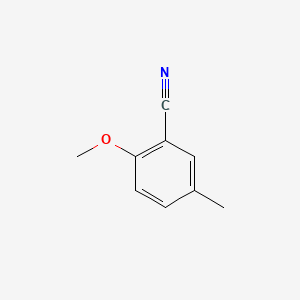

2-Methoxy-5-methylbenzonitrile

Beschreibung

Overview of the Chemical Class: Benzonitriles in Scientific Inquiry

Benzonitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring. wikipedia.org The simplest member of this class is benzonitrile (B105546) (C₆H₅CN) itself, a colorless liquid with a distinct almond-like scent. wikipedia.org In the realm of scientific inquiry, benzonitriles are recognized as exceptionally versatile chemical intermediates. google.comgoogle.com The nitrile functional group is a valuable precursor in organic synthesis, capable of being transformed into various other functional groups, including amines, aldehydes, ketones, and carboxylic acids. beilstein-journals.org This reactivity makes benzonitriles crucial building blocks for the synthesis of a wide array of more complex molecules, such as nitrogen-containing heterocycles like thiazoles, tetrazoles, and various derivatives used in drug development. google.comgoogle.com

The significance of benzonitriles extends prominently into medicinal chemistry and materials science. In drug design, the nitrile group is an important pharmacophore; its incorporation into molecules can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and serve as a bioisostere for other functional groups like ketones or carboxyl groups. nih.govnih.gov The strong electron-withdrawing nature of the nitrile can also polarize the attached aromatic ring, which can be crucial for optimizing interactions with proteins and reducing susceptibility to oxidative metabolism. nih.govnih.gov In materials science, benzonitrile derivatives are investigated for their intriguing electronic and optical properties, finding applications in the development of organic light-emitting diodes (OLEDs). researchgate.net

The fundamental importance of this chemical class was highlighted by the detection of benzonitrile in the interstellar medium, specifically in the Taurus Molecular Cloud (TMC-1). wikipedia.orgnih.gov This discovery was significant as it represented the first detection of a specific aromatic molecule using radio spectroscopy and suggested that simple aromatic molecules like benzonitrile may act as chemical precursors for the formation of much larger polycyclic aromatic hydrocarbons (PAHs) in space. nih.gov

Significance of 2-Methoxy-5-methylbenzonitrile in Contemporary Chemical Research

Within the broad class of benzonitriles, this compound is a disubstituted derivative whose specific arrangement of functional groups makes it a compound of interest in contemporary chemical research. Its structure is defined by a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) at the 2 and 5 positions of the benzonitrile core, respectively.

| Identifier | Value |

|---|---|

| CAS Number | 53078-70-9 scbt.com |

| Molecular Formula | C₉H₉NO scbt.com |

| Molecular Weight | 147.17 g/mol scbt.com |

| PubChem CID | 3801023 nih.gov |

The primary significance of this compound in research lies in its role as a versatile synthetic intermediate. cymitquimica.com The presence of three reactive sites—the nitrile, the electron-donating methoxy group, and the methyl group—on the aromatic ring allows for a variety of chemical transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group creates a unique electronic distribution across the benzene ring, which influences the regioselectivity of further substitution reactions. cymitquimica.com

As a specialized building block, this compound is utilized in organic synthesis to construct more complex molecular architectures. Substituted benzonitriles are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes. cymitquimica.comresearchgate.net While extensive research on the direct biological applications of this compound is not widely documented, its structural motifs are found in molecules explored for various therapeutic purposes. The synthesis of derivatives from such intermediates for screening against biological targets, such as enzymes or receptors, is a common strategy in drug discovery. Therefore, the value of this compound is primarily as a precursor, enabling chemists to build molecular complexity and explore the structure-activity relationships of novel compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOASWSDRGHGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396612 | |

| Record name | 2-Methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53078-70-9 | |

| Record name | 2-Methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Methoxy 5 Methylbenzonitrile

Established Synthetic Routes and Mechanistic Insights

The synthesis of 2-Methoxy-5-methylbenzonitrile is often achieved through well-established, multi-step sequences that provide reliable access to the compound. These routes typically involve the strategic introduction of the nitrile functional group onto a pre-functionalized aromatic ring.

A primary and classical route to aryl nitriles, including this compound, is the Sandmeyer reaction. wikipedia.orgnih.gov This method involves the transformation of an aromatic amino group into a nitrile group via a diazonium salt intermediate. researchgate.netorganic-chemistry.org

The synthesis typically begins with an appropriately substituted aniline, such as 2-amino-4-methylanisole (also known as 2-methoxy-5-methylaniline). The process unfolds in two main stages:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. wikipedia.org The copper(I) salt acts as a catalyst, facilitating the displacement of the diazonio group by a cyanide nucleophile, with the concurrent loss of nitrogen gas (N₂). wikipedia.org This step yields the final this compound product. The reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

An alternative, more modern approach involves the palladium-catalyzed cyanation of aryl halides. rsc.orgresearchgate.net This strategy would start with a halogenated precursor, such as 2-bromo-4-methylanisole (B1265754) or 2-chloro-4-methylanisole. The aryl halide is then subjected to a cross-coupling reaction with a cyanide source.

Key components of this catalytic system include:

Palladium Catalyst: A palladium(0) species, often generated in situ from a precatalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or a defined Pd(II) complex. nih.govscientificupdate.com

Ligand: A phosphine (B1218219) ligand, such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. scientificupdate.comorganic-chemistry.org

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source due to its lower toxicity compared to alkali metal cyanides and its ability to mitigate catalyst poisoning. nih.govorganic-chemistry.org Non-toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) have also been developed. nih.gov

The catalytic cycle generally proceeds via oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the cyanide source, and reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net

| Strategy | Starting Material | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sandmeyer Reaction | 2-Amino-4-methylanisole | 1. NaNO₂, HCl 2. CuCN | Low temperature (0-5 °C) for diazotization | Well-established, reliable for many substrates | Use of stoichiometric copper, potential for side reactions |

| Palladium-Catalyzed Cyanation | 2-Bromo-4-methylanisole | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, Zn(CN)₂ | Elevated temperature (e.g., 85-110 °C) in a solvent like DMAc | High functional group tolerance, milder conditions than older methods nih.gov | Cost of palladium and ligands, catalyst sensitivity |

Synthesizing this compound through demethylation represents a less direct, yet viable, strategic alternative. This approach would typically commence from a more highly substituted precursor, such as a dimethoxy-methyl-benzene derivative. The core of this strategy lies in the selective removal of one methoxy (B1213986) group to unmask a hydroxyl group, which can then be used to direct subsequent reactions or be converted into a more suitable leaving group for nitrile introduction.

For instance, starting with a compound like 2,4-dimethoxytoluene, a selective demethylation of the methoxy group at the 2-position would be required. Selective O-demethylation can be challenging, as reagents often lead to the cleavage of all methoxy groups. However, methods using specific reagents like boron tribromide (BBr₃) at controlled stoichiometries or certain nucleophilic reagents can sometimes achieve regioselectivity based on the electronic and steric environment of the methoxy groups.

Following successful selective demethylation to yield 2-hydroxy-5-methylanisole, the resulting phenolic hydroxyl group does not directly participate in cyanation reactions like the Sandmeyer reaction. Instead, it would need to be converted into a better leaving group, such as a triflate (-OTf). The triflate group can then be displaced by a cyanide source using a palladium-catalyzed cross-coupling reaction, similar to the methods used for aryl halides. The final step would involve re-methylation of the hydroxyl group to reinstall the methoxy functionality, which makes this route circuitous compared to more direct methods.

This compound serves as a valuable intermediate for the synthesis of a range of more complex, derivatized benzonitriles. The functional groups present on the aromatic ring—the nitrile, the methoxy group, and the methyl group—offer multiple handles for further chemical modification.

Nitrile Group Transformations: The cyano group is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield 2-methoxy-5-methylbenzoic acid. Alternatively, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of (2-methoxy-5-methylphenyl)methanamine.

Aromatic Ring Functionalization: The existing methoxy and methyl groups are ortho, para-directing activators for electrophilic aromatic substitution. Further substitution would likely occur at the positions ortho or para to these groups, although steric hindrance from the existing substituents would play a significant role in determining the regioselectivity of the reaction.

Methyl Group Oxidation: The benzylic methyl group can be oxidized under controlled conditions to an aldehyde or a carboxylic acid, providing another avenue for derivatization.

These subsequent transformations allow for the creation of a library of compounds based on the this compound scaffold.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. While palladium-catalyzed cyanation of aryl halides is a primary catalytic route to the title compound, analogous transformations involving C-H activation represent the cutting edge of synthetic methodology.

Palladium-catalyzed C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials like halides or triflates. mdpi.com While direct C-H cyanation of an anisole (B1667542) derivative is an emerging field, the principles can be understood through the more developed analogous transformation of C-H amination. rsc.org

In a typical palladium-catalyzed C-H amination reaction, a directing group on the substrate coordinates to the palladium catalyst, positioning it to selectively cleave a specific C-H bond, usually in the ortho position. epfl.chnih.gov However, non-directed aminations of simple arenes are also possible. wpi.edu The catalytic cycle often involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) pathway. For electron-rich substrates like anisole derivatives, the reaction proceeds via an electrophilic mechanism where the palladium catalyst interacts with the electron-rich C-H bond. epfl.ch

By analogy, a hypothetical direct C-H cyanation of 4-methylanisole (B47524) to produce this compound would involve the selective activation of the C-H bond at the 2-position. This represents a significant challenge due to the presence of other C-H bonds on the aromatic ring. Achieving such regioselectivity without a directing group is difficult. However, the development of specialized ligands and reaction conditions continues to advance the field of C-H functionalization, making such direct transformations increasingly feasible. researchgate.net

| Feature | Description |

|---|---|

| Concept | Direct conversion of a C-H bond to a C-N (amination) or C-CN (cyanation) bond. |

| Catalyst | Typically a palladium(II) salt, such as Pd(OAc)₂. |

| Mechanism | Often involves electrophilic cleavage of the C-H bond by the palladium catalyst. May proceed through Pd(II)/Pd(IV) or other catalytic cycles. epfl.ch |

| Challenges | Achieving high regioselectivity, especially in substrates with multiple C-H bonds. Overcoming catalyst inhibition. |

| Relevance to Target | Represents a future, more atom-economical strategy for synthesizing this compound directly from 4-methylanisole. |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitriles, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of renewable resources, sustainable reagents, and environmentally benign reaction conditions.

Hydrothermal synthesis is a promising green chemistry technique that utilizes water as a solvent at elevated temperatures and pressures. While the direct hydrothermal synthesis of this compound using biomass-derived catalysts is not yet a well-established method, research into the conversion of biomass into valuable chemicals is a rapidly growing field. Lignocellulosic biomass, rich in aromatic compounds, could potentially serve as a renewable feedstock for the synthesis of aromatic nitriles. The development of robust and selective biomass-derived catalysts for such transformations is an active area of research. These catalysts, often based on carbonaceous materials derived from the hydrothermal carbonization of biomass, offer a sustainable alternative to traditional metal-based catalysts.

A key aspect of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. In the context of nitrile synthesis, researchers are exploring the use of water, ionic liquids, and deep eutectic solvents. For copper-catalyzed cyanation reactions, the use of less toxic and more environmentally friendly cyanide sources is also a significant goal. Alternatives to highly toxic alkali metal cyanides, such as potassium hexacyanoferrate(II), are being investigated to improve the safety and sustainability of these processes.

Advanced Synthetic Strategies and Innovations

Regioselective Synthesis and Control

Achieving high regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds like this compound. The directing effects of the methoxy and methyl groups on the aromatic ring play a crucial role in determining the position of incoming substituents. In the case of 4-methylanisole, the starting material for this compound, the methoxy group is an ortho-, para-directing activator, while the methyl group is also an ortho-, para-directing activator.

To achieve selective functionalization at the 2-position, various strategies can be employed. One approach is the use of directing groups that can temporarily block other reactive sites or steer the reaction to the desired position. Another strategy involves the use of specific catalysts and reaction conditions that favor substitution at a particular position due to steric or electronic factors. While direct C-H cyanation of 4-methylanisole to regioselectively yield this compound is a challenging transformation, ongoing research in C-H activation and functionalization may provide future solutions. Currently, the most practical approach to ensure regioselectivity is to start with a precursor that is already halogenated at the desired 2-position, such as 2-bromo-4-methylanisole.

Stereoselective Synthesis (If applicable to derivatives)

Stereoselectivity is generally not a concern in the synthesis of this compound itself, as it is an achiral molecule. However, if this compound is used as a precursor for the synthesis of more complex, chiral molecules, then stereoselective reactions would become highly relevant. For example, if a derivative of this compound were to contain a stereocenter, enantioselective or diastereoselective synthetic methods would be necessary to control the three-dimensional arrangement of atoms in the final product.

Recent advances in asymmetric catalysis have provided powerful tools for the stereoselective synthesis of a wide range of chiral compounds. For instance, copper-catalyzed asymmetric radical cyanation has emerged as a method to introduce a cyano group with control over the stereochemistry at a newly formed stereocenter. While not directly applicable to the synthesis of the parent this compound, such methods could be invaluable in the synthesis of its chiral derivatives.

Flow Chemistry Applications in Benzonitrile (B105546) Synthesis (General)

The application of flow chemistry has marked a significant advancement in the synthesis of benzonitriles, offering enhanced safety, efficiency, and scalability over traditional batch methods. This continuous processing technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity of the final product.

One notable approach involves the direct preparation of nitriles from carboxylic acids in a continuous-flow system. This method utilizes an acid-nitrile exchange reaction with acetonitrile, which acts as both the solvent and a reactant. The reaction is conducted under high-temperature and high-pressure conditions, often without the need for a catalyst. For instance, the transformation of benzoic acid to benzonitrile can be achieved at 350 °C and 65 bar, with a residence time of 25 minutes, taking advantage of the supercritical state of acetonitrile. sielc.com This catalyst-free approach is applicable to a variety of aromatic and aliphatic substrates.

Flow chemistry also enables cyanide-free synthetic routes to aryl nitriles, addressing the safety concerns associated with the use of highly toxic cyanide reagents. A continuous flow process has been developed using p-toluenesulfonylmethyl isocyanide (TosMIC) as a cyanide-free precursor. In this method, ketones are converted into nitriles via the van Leusen reaction under mild conditions. The process is rapid, with a residence time of just 1.5 minutes, and has demonstrated good scalability and reproducibility for a range of nitrile products. pcovery.com This efficient flow method provides a safer and more straightforward synthesis of nitrile-containing building blocks. pcovery.com

The use of microreactor technology in flow chemistry further enhances the synthesis of benzonitriles by enabling "flash chemistry," where extremely fast reactions are conducted in a highly controlled manner. researchgate.net This technology allows for rapid mixing and precise temperature control, which can prevent or control competitive side reactions. researchgate.net For example, flow microreactor systems have been used to generate and react unstable intermediates, such as organolithium compounds, at ambient temperatures, a process that would typically require cryogenic conditions in a batch reactor. researchgate.net These systems offer high-resolution residence time control, which is crucial for reactions involving sensitive functional groups. researchgate.net

Below is a table summarizing various flow chemistry applications in the synthesis of benzonitriles.

| Synthetic Approach | Key Features | Reaction Conditions | Advantages |

| Acid-Nitrile Exchange | Direct conversion of carboxylic acids to nitriles. | High temperature (e.g., 350 °C) and pressure (e.g., 65 bar) in acetonitrile. | Catalyst-free, applicable to various substrates. sielc.com |

| van Leusen Reaction | Cyanide-free synthesis from ketones using TosMIC. | Mild conditions, short residence time (1.5 minutes). | Improved safety profile, fast, scalable, and reproducible. pcovery.com |

| Microreactor Technology | Utilization of microreactors for "flash chemistry". | Precise control over mixing, temperature, and residence time. | Avoidance of side reactions, ability to handle unstable intermediates at ambient temperatures. researchgate.net |

Purification and Yield Optimization in Synthetic Procedures

The purification of this compound and the optimization of its synthetic yield are critical steps in obtaining a high-purity product efficiently. While specific procedural data for this compound is not extensively detailed in publicly available literature, general principles for the purification of benzonitriles and yield optimization strategies for related aromatic compounds can be applied.

Purification: Common impurities in benzonitrile synthesis can include unreacted starting materials, by-products from side reactions, and residual solvents. Standard laboratory techniques are employed for purification. For impure benzonitrile, which may appear yellow, distillation is a common method. researchgate.net Drying agents such as calcium sulfate (B86663) (CaSO₄), calcium chloride (CaCl₂), magnesium sulfate (MgSO₄), or potassium carbonate (K₂CO₃) can be used, followed by distillation under reduced pressure. researchgate.net To remove specific impurities like isonitriles, a preliminary treatment with concentrated hydrochloric acid can be effective. researchgate.net For removal of small quantities of carbylamine, steam distillation can be employed. researchgate.net

For analytical and preparative separation of substituted benzonitriles, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reverse-phase HPLC methods using columns like Newcrom R1 or Primesep A with a mobile phase typically consisting of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or sulfuric acid) can be used to separate the target compound from its impurities. sielc.comsielc.com These methods are scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Yield Optimization: Optimizing the yield of a synthetic procedure involves systematically varying reaction conditions to find the most efficient set of parameters. This often involves a Design of Experiments (DoE) approach to analyze the influence of various factors. For the synthesis of structurally related compounds, key parameters that are often optimized include:

Molar Ratio of Reactants: The stoichiometry of the reactants can significantly impact the reaction outcome. For instance, in the synthesis of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate, optimizing the molar ratio of methoxy benzoic acid to chlorosulfonic acid was a critical step. researchgate.netsemanticscholar.org

Reaction Temperature: Temperature control is crucial for reaction kinetics and selectivity. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of by-products. Investigations into the synthesis of related compounds have shown that identifying the best reactive temperature is a key factor in maximizing yield. researchgate.netsemanticscholar.org

Reaction Time: The duration of the reaction is another important variable. A reaction time that is too short may lead to incomplete conversion, while an excessively long time can lead to the formation of degradation products. Studies on related syntheses have determined optimal reaction times to ensure complete reaction without significant product loss. researchgate.netsemanticscholar.org

Catalyst and Solvent: The choice of catalyst and solvent system can profoundly influence the reaction's efficiency and selectivity.

The following table outlines general strategies for the purification and yield optimization applicable to the synthesis of this compound.

| Aspect | Technique/Parameter | Description |

| Purification | Distillation | Effective for removing non-volatile impurities and residual solvents. Can be performed under reduced pressure. researchgate.net |

| Treatment with Reagents | Use of acids (e.g., HCl) to remove basic impurities like isonitriles. researchgate.net | |

| Chromatography (HPLC) | High-resolution separation for analytical purity assessment and preparative isolation of the final product. sielc.comsielc.com | |

| Yield Optimization | Molar Ratios | Systematic variation of reactant stoichiometry to maximize the conversion of the limiting reagent. researchgate.net |

| Temperature | Identification of the optimal reaction temperature to enhance reaction rate while minimizing side reactions. semanticscholar.org | |

| Reaction Time | Determination of the necessary reaction duration for complete conversion without product degradation. researchgate.net |

Iii. Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Methylbenzonitrile

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of atoms in 2-methoxy-5-methylbenzonitrile can be deduced.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

The aromatic protons appear as multiplet signals in the region of δ 7.0–8.0 ppm. The methoxy (B1213986) group (-OCH₃) protons are observed as a singlet at approximately δ 3.8–3.9 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons (H-3, H-4, H-6) |

| ~3.8-3.9 | Singlet | 3H | Methoxy Protons (-OCH₃) |

This table is interactive. Click on the headers to sort the data.

The ¹³C NMR spectrum offers complementary information by detailing the chemical environment of each carbon atom. The nitrile carbon (-C≡N) gives a characteristic signal at approximately 118 ppm. The carbon atoms of the benzene (B151609) ring and the methoxy and methyl groups also show distinct resonances.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~118 | Nitrile Carbon (-C≡N) |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | Methoxy Carbon (-OCH₃) |

This table is interactive. Click on the headers to sort the data.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of the molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Key characteristic absorption bands in the FT-IR spectrum of this compound confirm the presence of its main functional groups. The prominent nitrile (-C≡N) stretching vibration is typically observed around 2220-2240 cm⁻¹. vulcanchem.com The C-O stretching of the methoxy group appears near 1250 cm⁻¹. Aromatic C-H stretching vibrations are also visible at approximately 3050 cm⁻¹. vulcanchem.com

Table 3: Selected FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3050 | Aromatic C-H Stretch vulcanchem.com |

| ~2220-2240 | Nitrile (C≡N) Stretch vulcanchem.com |

This table is interactive. Click on the headers to sort the data.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for observing non-polar bonds and symmetric vibrations. For substituted benzonitriles, FT-Raman can provide further details on the skeletal vibrations of the benzene ring and the nitrile group. While specific FT-Raman data for this compound was not found in the search results, analysis of related compounds suggests that the nitrile stretch and ring vibrations would be observable. jchps.comorientjchem.orgorientjchem.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For a derivative, 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzonitrile, a UV-Vis absorption peak has been noted at 253.5 nm. rsc.org Another related compound, 2-(1H-benzo[d]imidazol-2-yl)-5-methoxybenzonitrile, displays absorption peaks at 243.5 nm and 293.5 nm. rsc.org Theoretical studies on similar compounds, such as 2-Bromo-5-methoxybenzonitrile, involve tracing the UV-Vis absorbance in the 200–800 nm range to understand electronic properties like excitation energies and molecular orbital transitions. jchps.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, which aids in confirming the elemental composition.

HRMS data for this compound shows a calculated mass for [M+H]⁺ as C₉H₁₀NO, which is 148.07570, and for [M+Na]⁺ as 170.05764. uni.lu The predicted monoisotopic mass is 147.068414 g/mol . uni.luepa.gov Experimental HRMS analysis of a sample yielded a result of m/z [M+H]⁺ 139.0765 for a related fragment, closely matching the calculated value of 139.0759 for C₈H₁₁O₂. sorbonne-universite.fr The fragmentation pattern in mass spectrometry can be complex, involving the loss of neutral fragments such as methyl (CH₃) or carbon monoxide (CO). msu.edu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 148.07570 | 128.6 |

| [M+Na]⁺ | 170.05764 | 139.9 |

| [M-H]⁻ | 146.06114 | 132.6 |

| [M+NH₄]⁺ | 165.10224 | 148.5 |

| [M+K]⁺ | 186.03158 | 137.5 |

| [M+H-H₂O]⁺ | 130.06568 | 117.1 |

| [M+HCOO]⁻ | 192.06662 | 149.9 |

| [M+CH₃COO]⁻ | 206.08227 | 189.6 |

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise molecular geometry, including bond lengths and angles. scribd.comrigaku.com This non-destructive method involves bombarding a single crystal with X-rays and analyzing the resulting diffraction pattern to elucidate the crystal structure. scribd.com While specific single-crystal X-ray diffraction data for this compound is not widely available in the searched results, the methodology is well-established for similar aromatic compounds. For instance, the structure of a related nicotinonitrile derivative was confirmed to crystallize in the orthorhombic system. nih.gov The process involves mounting a suitable crystal, collecting diffraction data, solving the phase problem, and refining the structural model. scribd.comunl.pt

Advanced Analytical Methods for Purity and Identity Confirmation

To ensure the quality and reliability of research findings, advanced analytical methods are used to confirm the purity and identity of this compound. High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the purity of the compound, with a purity of ≥98% often required for research applications. chemimpex.communi.cz HRMS provides an accurate mass measurement, which serves as a definitive confirmation of the compound's elemental composition and identity. sorbonne-universite.frmdpi.com The combination of chromatographic and spectrometric techniques provides a robust approach to verify the integrity of the chemical substance.

Iv. Computational and Theoretical Studies of 2 Methoxy 5 Methylbenzonitrile

Quantum Chemical Calculations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the electronic absorption spectra and investigating the nature of electronic transitions in molecules. mdpi.comq-chem.com It provides a balance between computational cost and accuracy, making it suitable for studying organic molecules of moderate size. q-chem.com

For benzonitrile (B105546) and its derivatives, TD-DFT calculations can predict the energies of electronic excitations, which correspond to the absorption of light in the UV-visible region. researchgate.net These excitations typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The character of these transitions, such as π→π* transitions, can be assigned based on the analysis of the molecular orbitals involved. researchgate.net

In studies of related methoxybenzonitrile compounds, TD-DFT has been employed to understand their electronic structures and spectral properties. researchgate.net For instance, calculations on 4-methoxybenzonitrile (B7767037) have shown that the lowest energy excited states are due to photoinduced electron transfer processes. researchgate.netresearchgate.net The accuracy of TD-DFT results can be influenced by the choice of the functional and basis set. mit.eduacs.org For example, hybrid functionals like B3LYP are commonly used for such calculations. researchgate.netorientjchem.org The inclusion of solvent effects, often through models like the polarizable continuum model (PCM), can also be important for accurately predicting absorption spectra in solution. researchgate.net

Table 1: Representative TD-DFT Data for a Related Compound (4-Methoxybenzonitrile)

| Parameter | Calculated Value | Method/Basis Set | Reference |

| Lowest Excitation Energy | Varies with functional | TD-DFT/B3LYP | researchgate.netresearchgate.net |

| Predominant Transition | π→π* | TD-DFT | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While the search results mention molecular dynamics simulations in the context of other complex systems, such as for studying the interaction of compounds with biological targets or the development of new computational methods, there is no specific information available regarding molecular dynamics simulations of 2-methoxy-5-methylbenzonitrile itself. aps.orgrsc.org

MD simulations could, in principle, be used to study the conformational dynamics of this compound, its interactions with solvents, or its behavior in a larger system, but such studies have not been identified in the provided search results.

Mechanistic Studies through Computational Modeling

Computational modeling is a crucial tool for elucidating reaction mechanisms. For substituted benzonitriles, computational studies have been used to investigate their behavior in photochemical reactions. acs.org For example, in the case of methylbenzonitrile, computational studies have shown that the cyano group can stabilize prefulvenic biradical structures, which are key intermediates in photorearrangements. acs.org In contrast, for methylanisoles, the methoxy (B1213986) group does not provide the same stabilization, hindering similar photoisomerization pathways. acs.org

These findings highlight how computational modeling can explain the influence of different functional groups on the reactivity of substituted benzenes. While a specific mechanistic study focused on this compound was not found, the principles from studies on related compounds suggest that both the methoxy and cyano groups would play significant roles in its reactivity, and computational modeling could be used to explore these effects in detail.

Structure-Activity Relationship (SAR) Studies (Computational aspects)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are increasingly used in SAR to develop predictive models and guide the design of new, more potent compounds.

While direct computational SAR studies on this compound were not found, research on related scaffolds provides insights into how such studies are conducted. For instance, in the development of inhibitors for biological targets, computational docking and pharmacophore modeling are used to understand the interactions between a ligand and its receptor. nih.gov These models can then be used to predict the activity of new analogs.

In one study, derivatives of a scaffold containing a benzonitrile moiety were investigated. nih.gov Although this compound was not the primary focus, the study demonstrated that modifications to the benzonitrile ring system significantly impacted the compound's inhibitory activity. nih.gov Computational modeling, in this context, could be used to rationalize these observations by examining how different substituents alter the electronic properties and steric profile of the molecule, thereby affecting its binding to a target protein.

Another example involves the development of modulators for the pregnane (B1235032) X receptor (PXR), where analogs with a methoxy group and a cyano group were synthesized and evaluated. nih.gov The computational aspect of such a study would involve creating a pharmacophore model and using docking simulations to correlate the structural features of the compounds with their observed activities. nih.gov

V. Chemical Reactivity and Derivatization of 2 Methoxy 5 Methylbenzonitrile

Reactions Involving the Nitrile Group

The cyano (-C≡N) group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. This feature allows it to undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition, making it a key site for the derivatization of 2-methoxy-5-methylbenzonitrile.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This reaction proceeds through an intermediate amide, ultimately converting the cyano group into a carboxyl group. The final product of this hydrolysis is 2-methoxy-5-methylbenzoic acid. nih.govsigmaaldrich.com This transformation is a standard method for the synthesis of substituted benzoic acids from their corresponding nitriles.

Reaction Scheme: Hydrolysis of this compound

| Reactant | Conditions | Product |

|---|

The nitrile group is readily reduced to a primary amine using common reducing agents. This conversion of this compound yields (2-methoxy-5-methylphenyl)methanamine. This reaction is significant as it provides a route to benzylic amines, which are important building blocks in medicinal chemistry. Typical reagents for this reduction include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a nickel or palladium catalyst).

Reaction Scheme: Reduction of this compound

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. LiAlH₄, Ether 2. H₂O | (2-Methoxy-5-methylphenyl)methanamine |

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles. This allows for a range of addition reactions. For instance, Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a method for forming a new carbon-carbon bond at the site of the original nitrile group.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a key feature of the molecule, influencing the reactivity of the aromatic ring and also serving as a site for chemical modification itself.

The methyl ether of the methoxy group can be cleaved to form a hydroxyl group (-OH), converting this compound into 2-hydroxy-5-methylbenzonitrile. This demethylation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride or boron tribromide (BBr₃). The use of anhydrous aluminum chloride in an ether solution is a method noted for its effectiveness in selectively demethylating methoxy groups on aromatic rings. ias.ac.in This reaction is crucial for synthesizing phenolic compounds from their more stable methyl ether precursors.

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. msu.edu

Methoxy Group (-OCH₃): Strongly activating and an ortho, para-director.

Methyl Group (-CH₃): Weakly activating and an ortho, para-director.

Nitrile Group (-CN): Deactivating and a meta-director.

The powerful activating and directing effect of the methoxy group is the dominant influence. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. The para position is already occupied by the methyl group. One ortho position is occupied by the nitrile group. This leaves the remaining ortho position (C3) and the position meta to the methoxy group (C4) as the most likely sites for substitution. Given the combined directing effects, electrophilic attack is most favored at the C3 and C5 positions relative to the nitrile, but the activating nature of the methoxy and methyl groups will strongly direct incoming electrophiles to the available positions ortho and para to them. For example, in a nitration reaction using nitric acid and sulfuric acid, the nitro group would be expected to add to the positions activated by the methoxy and methyl groups. msu.edu

Electrophilic Aromatic Substitution (General)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene derivatives. The outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Directing Effects : The methoxy group is a strong activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl group is a weaker activating, ortho, para-director. Conversely, the nitrile group is a deactivating, meta-director because it withdraws electron density from the ring.

The positions on the aromatic ring are numbered starting from the carbon bearing the nitrile group. Therefore, the methoxy group is at C2 and the methyl group is at C5. The combined influence of these groups directs incoming electrophiles to the available positions (C3, C4, C6). The powerful ortho, para-directing effect of the methoxy group and the similar effect of the methyl group will dominate, making positions C3, C4, and C6 the most likely sites for substitution. Steric hindrance may influence the final product distribution.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -CN | 1 | Electron-withdrawing | Deactivating | meta |

| -OCH₃ | 2 | Electron-donating | Activating | ortho, para |

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). libretexts.orgmasterorganicchemistry.com The carbocation intermediate, known as a Wheland intermediate, is stabilized by electron-donating groups, which accelerates the reaction. libretexts.orgmnstate.edu The rate-determining step is typically the initial attack by the electrophile to form this intermediate. mnstate.edu

Nucleophilic Aromatic Substitution (General)

Aromatic rings, typically electron-rich, can undergo Nucleophilic Aromatic Substitution (SₙAr) if they possess strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com The nitrile group in this compound activates the ring for such reactions, although the electron-donating methoxy and methyl groups have an opposing effect.

For an SₙAr reaction to proceed via the common addition-elimination mechanism, a good leaving group (like a halide) must be present on the ring, typically positioned ortho or para to the electron-withdrawing group. wikipedia.org In this mechanism, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgyoutube.com The subsequent loss of the leaving group restores the ring's aromaticity. chemistrysteps.comyoutube.com Without a suitable leaving group on the ring, this compound is unlikely to undergo this type of reaction readily.

Functionalization Strategies

Functionalization of this compound can be achieved by targeting the nitrile group, the methyl group, or the aromatic ring itself.

Nitrile Group Modification : The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

Methyl Group Oxidation : The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). mnstate.edu This would transform the molecule into 2-methoxy-5-cyanobenzoic acid.

Ring-based Functionalization : As discussed, electrophilic substitution can introduce new functional groups onto the aromatic ring at the positions activated by the methoxy and methyl groups.

Derivatization Strategies for Specific Applications

The derivatization of this compound allows for the synthesis of a wide range of molecules with potential applications in materials science and pharmaceuticals.

Synthesis of Substituted Benzonitrile (B105546) Derivatives

Starting from this compound, various substituted derivatives can be prepared. For instance, electrophilic nitration would likely yield a mixture of nitro-substituted isomers, such as 2-Methoxy-5-methyl-4-nitrobenzonitrile and 2-Methoxy-5-methyl-6-nitrobenzonitrile. These nitro derivatives can then serve as precursors for other functional groups. For example, the nitro group can be reduced to an amino group, providing a route to substituted anilines. The synthesis of complex benzonitriles often involves multi-step processes starting from simpler substituted benzoic acids or anilines. google.com

Formation of Heterocyclic Compounds Incorporating the Benzonitrile Moiety

The nitrile functional group is a key building block for the synthesis of nitrogen-containing heterocycles. The reaction of the nitrile with azides (e.g., sodium azide) in the presence of a Lewis acid can yield tetrazole rings. Cyclotetramerization of benzonitrile derivatives is a known method for producing phthalocyanines, which have applications as dyes and catalysts. researchgate.net Condensation reactions involving the nitrile group can also be used to construct other heterocyclic systems like pyrimidines or thiazoles, which are common scaffolds in medicinal chemistry.

Reaction Mechanisms and Kinetics

The mechanisms and kinetics of reactions involving this compound are dictated by the nature of the reactants and the reaction conditions.

Electrophilic Aromatic Substitution : The mechanism involves the initial formation of a sigma complex (Wheland intermediate), which is the rate-determining step. libretexts.org The stability of this carbocation intermediate, and thus the reaction rate, is enhanced by the electron-donating methoxy and methyl groups. Kinetic studies on similar substituted benzenes show that activating groups can increase the reaction rate by several orders of magnitude compared to unsubstituted benzene. libretexts.org

Nucleophilic Aromatic Substitution : The addition-elimination mechanism proceeds through a high-energy Meisenheimer complex. The formation of this intermediate is typically the rate-determining step. masterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. youtube.com

Nitrile Reactions : The kinetics of reactions involving the nitrile group, such as hydrolysis or cycloadditions, depend on factors like acid or base catalysis and the specific reagents used. For example, a kinetic study on the reaction of β-methoxy-α-nitrostilbene with the cyanamide (B42294) anion highlighted the high reactivity of the nucleophile. While a different system, it underscores that the kinetics of nitrile-involved reactions can be complex and are highly dependent on the specific nucleophile and substrate.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-5-cyanobenzoic acid |

| 2-Methoxy-5-methyl-4-nitrobenzonitrile |

| 2-Methoxy-5-methyl-6-nitrobenzonitrile |

| Aniline |

| Benzene |

| Benzoic acid |

| Bromine |

| Ferric bromide (FeBr₃) |

| Lithium aluminum hydride (LiAlH₄) |

| Nitric acid (HNO₃) |

| Phthalocyanine |

| Potassium permanganate (KMnO₄) |

| Sodium azide |

| Sulfuric acid (H₂SO₄) |

| Tetrazole |

| Thiazole |

| Pyrimidine |

| β-methoxy-α-nitrostilbene |

Vi. Advanced Applications of 2 Methoxy 5 Methylbenzonitrile in Research

Applications in Organic Synthesis as a Building Block

The reactivity of the nitrile and the aromatic ring of 2-methoxy-5-methylbenzonitrile makes it a valuable precursor in the construction of more complex molecular architectures.

This compound has been utilized as a starting material in the synthesis of heterocyclic compounds. One notable example is its role in the preparation of 2-methoxy-5-methyl-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitrile . researchgate.net This synthesis highlights the utility of the benzonitrile (B105546) moiety in constructing complex, polyfunctionalized heterocyclic systems which are significant scaffolds in medicinal chemistry. The optimization of this reaction has been systematically studied, demonstrating its practical application in synthetic organic chemistry. researchgate.net

The presence of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring also allows for further functionalization, enabling its incorporation into a variety of more complex organic structures. Benzonitrile and its derivatives are generally important in the manufacturing of pharmaceuticals, dyes, and other specialty organic compounds. medcraveonline.com

| Starting Material Analogue | Reagents | Product | Significance |

|---|---|---|---|

| Methyl methacrylate (B99206) and malonodinitrile (leading to a similar core structure) | Sodium methoxide | 2-methoxy-5-methyl-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitrile | Demonstrates the utility of the cyano and methoxy-phenyl scaffold in synthesizing complex heterocyclic molecules. researchgate.net |

While direct applications of this compound in ligand and catalyst development are not extensively documented, the chemistry of benzonitrile and its derivatives suggests significant potential. Benzonitrile itself and its substituted analogues are known to coordinate with transition metals to form complexes that can act as catalysts or synthetic intermediates. atamanchemicals.comwikipedia.org For instance, bis(benzonitrile)palladium dichloride is a common precursor in palladium-catalyzed cross-coupling reactions. wikipedia.org

Applications in Materials Science

The unique electronic and structural features of this compound suggest its potential utility in the development of advanced materials.

The electronic properties of benzonitrile and its derivatives are influenced by the nature and position of substituents on the aromatic ring. pku.edu.cn The methoxy group, being an electron-donating group, can affect the electron density of the aromatic system and the nitrile group, potentially influencing the material's conductive and optical properties. nih.gov While specific studies on the electronic and optical materials derived directly from this compound are scarce, research on related substituted benzonitriles indicates their potential use in this field. The study of substituent effects on the geometrical structures and electronic properties of benzonitrile oligomers provides a theoretical basis for designing materials with specific electronic characteristics. pku.edu.cn

Benzonitrile is used as a solvent for various polymers and resins, including nitrile rubber and specialty lacquers. atamanchemicals.com The nitrile group is a polar functional group that can enhance the adhesion of polymers to substrates and can also serve as a site for cross-linking. While the direct polymerization of this compound has not been reported, its derivatives could potentially be incorporated into polymer chains. For instance, the introduction of a polymerizable group, such as a vinyl group, onto the aromatic ring could yield a monomer for the synthesis of functional polymers. The pendant nitrile and methoxy groups would then impart specific properties to the resulting polymer.

The functional groups present in this compound make it a candidate for the surface modification of nanomaterials. The nitrile group or the aromatic ring can be used to anchor the molecule to the surface of nanoparticles, quantum dots, or other nanostructures. This functionalization could be used to tune the electronic properties of the nanomaterials or to introduce specific functionalities for sensing or catalytic applications. While direct applications in nanotechnology have not been demonstrated, the versatility of benzonitrile derivatives in organic synthesis suggests their potential as building blocks for creating complex molecular systems on the nanoscale.

| Functional Group | Potential Application Area | Rationale |

|---|---|---|

| Nitrile (-C≡N) | Polymer Science, Nanomaterials | Polar nature for adhesion and cross-linking; coordination to metal surfaces. |

| Methoxy (-OCH3) | Electronic and Optical Materials | Electron-donating nature influences electronic properties of the aromatic system. pku.edu.cnnih.gov |

| Aromatic Ring | Organic Synthesis, Materials Science | Platform for further functionalization and π-π stacking interactions in materials. |

Pharmacological and Biological Research Applications (Mechanism-focused, no dosage)

In the realm of pharmacology and biology, the structural motifs present in this compound are found in various compounds under investigation for therapeutic potential. Research has primarily utilized this compound and its analogs as building blocks for larger molecules and to study interactions with biological targets like enzymes and receptors.

The benzonitrile moiety is a crucial component in the synthesis of numerous pharmaceuticals, and the specific substitution pattern of this compound makes it a useful intermediate for creating targeted therapeutic agents. A significant area of application is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of heterocyclic compounds that form the core of several clinically important drugs, known for a wide range of biological activities including anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.govnih.gov

The synthesis of certain quinazoline-based therapeutic candidates involves the use of a substituted 2-aminobenzonitrile (B23959) as a key precursor. mdpi.com While not a direct one-to-one use of this compound, analogous structures like 2-aminobenzonitriles are reacted with other reagents to construct the quinazoline ring system. For example, 2-aminobenzonitrile can be reacted with nitriles under basic conditions, often facilitated by microwave irradiation, to produce 2-substituted-4-aminoquinazolines. mdpi.com The methoxy and methyl groups on the benzonitrile ring, as seen in this compound, can be carried through the synthesis to become key features of the final quinazoline product, influencing its pharmacological profile.

Table 1: Key Reactions in the Synthesis of Quinazoline Derivatives from Benzonitrile Intermediates

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

| 2-Aminobenzonitrile | Guanidine | Cyclization | 2,4-Diaminoquinazoline | mdpi.com |

| 2-Aminobenzonitrile | Nitriles | Cyclization | 2-Substituted-4-aminoquinazolines | mdpi.com |

| Anthranilic Acid | Formamide | Fusion | 4-(3H)-quinazolinone | mdpi.com |

While direct studies on the enzyme inhibitory activity of this compound are not extensively documented, research on analogous compounds provides insight into how its structural features can contribute to enzyme inhibition. The presence of a substituted benzene ring is a common feature in many enzyme inhibitors.

For instance, studies on 1,2,4-triazole (B32235) derivatives bearing various substituted phenyl groups have demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and α-glucosidase. nih.gov In one study, derivatives with 3-methylphenyl and 3,5-dimethylphenyl moieties showed potent inhibition of AChE. nih.gov This suggests that the methyl-substituted phenyl ring, a core component of this compound, can play a crucial role in the binding of inhibitors to the active site of enzymes. The position and number of methyl groups on the phenyl ring were found to influence the inhibitory potency, indicating that the spatial arrangement of these groups is key for effective interaction with the enzyme's active site. nih.gov

Similarly, research into other classes of compounds has highlighted the importance of the methoxy group in enzyme inhibition. The methoxy group can influence the electronic properties and lipophilicity of a molecule, which in turn affects its ability to bind to an enzyme.

Table 2: Enzyme Inhibition by Compounds Analogous to this compound

| Enzyme Target | Analogous Compound Class | Key Structural Feature | Type of Inhibition | Reference |

| Acetylcholinesterase (AChE) | 1,2,4-Triazole derivatives | Methyl-substituted phenyl groups | Not specified | nih.gov |

| α-Glucosidase | 1,2,4-Triazole derivatives | Methyl-substituted phenyl groups | Not specified | nih.gov |

| Butyrylcholinesterase (BChE) | 1,2,4-Triazole derivatives | Methyl-substituted phenyl groups | Not specified | nih.gov |

| α-Amylase | Plant extracts | Phenolic and flavonoid compounds | Not specified | nih.gov |

| Tyrosinase | Plant extracts | Phenolic and flavonoid compounds | Not specified | nih.gov |

Analogues of this compound have been instrumental in studying ligand-receptor interactions, which is fundamental to understanding drug action. The specific arrangement of functional groups on the aromatic ring can determine a compound's affinity and selectivity for different receptor subtypes.

An example can be found in the study of 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues and their binding to human 5-HT2A and 5-HT2B serotonin (B10506) receptors. nih.gov These receptors are implicated in various physiological and pathological processes. Research has shown that the nature of the substituent at the 4-position of the phenyl ring, along with the two methoxy groups at the 2 and 5 positions, significantly influences the binding affinity for these receptors. A strong correlation was found between the lipophilicity of the 4-position substituent and the binding affinity at the h5-HT2A receptor. nih.gov

These studies demonstrate the principle of using structurally related compounds to probe the binding pockets of receptors. The methoxy and methyl groups of this compound, by influencing the molecule's size, shape, and electronic distribution, would similarly be expected to play a significant role in how an analogous, larger molecule fits into a receptor's binding site. Such research is crucial for designing new therapeutic agents with improved selectivity and fewer side effects. nih.gov

Agrochemical Research Applications

In the field of agrochemical research, derivatives and analogs of this compound have emerged as promising candidates for the development of new herbicides. The benzonitrile chemical framework is a known scaffold for various agrochemicals, including insecticides and fungicides. researchgate.netechemi.com

Recent research has focused on a class of compounds known as N-benzyl-2-methoxy-5-propargyloxybenzoamides, which are structurally very similar to this compound. nih.govresearchgate.net These compounds have been identified as a new type of bleaching herbicide. nih.govresearchgate.net Their mechanism of action involves the disruption of essential biochemical pathways in plants. Specifically, these compounds have been shown to interfere with the biosynthesis of plastoquinone (B1678516) (PQ). nih.govresearchgate.net Plastoquinone is a vital component of the photosynthetic electron transport chain. By inhibiting its production, the herbicide indirectly disrupts carotenoid biosynthesis, leading to the characteristic bleaching of the plant's leaves and eventual death. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on these N-benzyl-2-methoxybenzamide derivatives have revealed that the presence of the 2-methoxy group on the benzoyl ring is a key feature for their herbicidal activity. nih.gov Furthermore, modifications at the 5-position of the ring, such as the introduction of a propargyloxy group, have been shown to enhance this activity. nih.gov This line of research highlights the potential for developing novel and effective herbicides by making targeted chemical modifications to the this compound scaffold. Patents have been filed for the use of N-benzylbenzamide compounds as herbicides, indicating commercial interest in this class of molecules for agricultural applications. wipo.intgoogle.com

Q & A

Q. What are the common synthetic routes for 2-Methoxy-5-methylbenzonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves halogenation and methoxylation of precursor aromatic rings. For example, bromination at the 5-position of 2-methoxybenzonitrile followed by methyl group introduction via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts . Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity .

- Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures .

Key Data : Yield improvements (e.g., 61% to >80%) are achievable by controlling stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃, δ ~3.8–3.9 ppm) and nitrile (-C≡N) groups. Aromatic protons appear as multiplet signals between δ 7.0–8.0 ppm .

- HRMS : Confirm molecular weight (C₉H₉NO, calculated 147.0684) .

- IR Spectroscopy : Detect nitrile stretching (~2220 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Note : Compare data with reference spectra (e.g., NIST or ChemSpider entries) to validate purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Toxicological Note : Acute toxicity data are limited; treat as a potential irritant and avoid skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) may arise from impurities or regioisomers. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals .

- Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) to identify byproducts .

- Isotopic Labeling : Introduce ¹³C or deuterium labels to trace reaction pathways .

Case Study : A 2021 study resolved a 0.3 ppm δ shift in ¹H NMR by identifying residual solvent (CDCl₃) interactions .

Q. What strategies are recommended for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound derivatives?

- Methodological Answer :

- Substrate Activation : Use boronic esters (e.g., pinacol boronate) for stability and reactivity .

- Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) improves coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (~75%) .

Data Table :

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 78 | |

| PdCl₂(dppf) | DMF | 85 |

Q. How can computational methods predict reactivity trends in this compound-based electrophilic substitutions?

- Methodological Answer :

- DFT Calculations : Map electron density to predict regioselectivity (e.g., nitration at the 4-position due to methoxy directing effects) .

- Molecular Dynamics : Simulate solvent effects on reaction barriers .

Case Study : A 2024 ChemSpider study correlated HOMO-LUMO gaps with experimental nitration rates (R² = 0.92) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.